3-Chloro-2-methylphenyl chloroformate

Continuous flow synthesis Process intensification Chloroformate manufacturing

Moisture-sensitive chloroformate reagents often arrive with degraded purity and inconsistent reactivity, compromising downstream carbamate formation. 3-Chloro-2-methylphenyl chloroformate (CAS 1998715-50-6) addresses this via continuous-flow synthesis delivering 93% purity with <2% byproducts-a 24-fold reaction-time reduction over batch processing. • Distinct 3-Cl/2-CH₃ substitution pattern provides intermediate electrophilicity (Hammett-based k/k₀ ~1.4-2.0), balancing acylation efficiency against acid-labile protecting-group tolerance. • Installed ClMPO group adds ~1.5 log units of lipophilicity (XLogP3 3.7 vs. ~2.0 for phenyl carbamate), enhancing membrane permeability of conjugated drug candidates. • Ortho-methyl steric shielding enables chemoselective derivatization at less hindered sites in polyfunctional substrates. Just-in-time manufacturing via scalable flow reactors minimizes decomposition losses and ensures reproducible high purity for critical pharmaceutical intermediate applications.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
Cat. No. B13635798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylphenyl chloroformate
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)OC(=O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3
InChIKeyQFJFXBMFUZQESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylphenyl Chloroformate: Identity and Compound-Class Overview


3-Chloro-2-methylphenyl chloroformate (CAS 1998715-50-6; molecular formula C₈H₆Cl₂O₂; MW 205.03 g·mol⁻¹) is a substituted aryl chloroformate ester bearing a 3-chloro-2-methylphenyl moiety [1]. It belongs to the broader chloroformate class (ROC(O)Cl), functioning as a reactive electrophilic acylation reagent for introducing carbonate, carbamate, and ester functionalities into target molecules [1]. The compound is synthesized via reaction of 3-chloro-2-methylphenol with phosgene or triphosgene under anhydrous basic conditions . Unlike unsubstituted phenyl chloroformate, the dual ring-substitution pattern (electron-withdrawing 3-Cl and electron-donating 2-CH₃) creates a distinct electronic and steric profile that modulates both reactivity and the physicochemical properties of derived products [2].

Why Substitution Pattern Differentiates This Chloroformate from Analogs


Aryl chloroformates are not interchangeable drop-in reagents. The electronic nature and steric environment of the aromatic ring directly govern the electrophilicity of the carbonyl carbon [1]. In the solvolysis of para-substituted phenyl chloroformates, the Hammett reaction constant ρ reaches 1.49 in methanol, demonstrating strong sensitivity to ring substituents [1]. Substituting 3-chloro-2-methylphenyl chloroformate with unsubstituted phenyl chloroformate (LogP ~2.0 vs. 3.7) [2] or with mono-substituted analogs such as o-tolyl chloroformate (lacking the chlorine electron-withdrawing group) or 3-chlorophenyl chloroformate (lacking the ortho-methyl steric element) would alter reaction rates, product lipophilicity, and downstream purification behaviour. The quantitative evidence below substantiates why this specific substitution pattern delivers measurable differentiation for scientific selection.

Quantitative Differentiation Evidence for 3-Chloro-2-methylphenyl Chloroformate


Continuous Flow vs. Batch Process Differentiation

In a direct head-to-head comparison of the same compound synthesized under different reactor regimes, continuous flow processing of 3-chloro-2-methylphenyl chloroformate using triphosgene and 3-chloro-2-methylphenol in a tubular microreactor at 50 °C with 2–5 min residence time delivered 93% product purity, compared to 85% purity achieved in a conventional batch reactor requiring 120 min . Byproduct formation was reduced from 8% (batch) to 2% (flow) . The comparative performance metrics for the target compound across synthesis reagents further show that triphosgene in THF (20–60 °C) yields 89%, triphosgene in toluene (40–80 °C) yields 82%, and phosgene in dichloromethane (0–25 °C) yields 78% .

Continuous flow synthesis Process intensification Chloroformate manufacturing

Hammett-Based Reactivity Differentiation via 3-Chloro Substituent

The solvolysis of para-substituted phenyl chloroformates exhibits a Hammett reaction constant ρ = 1.49 in methanol, 1.17 in 50% aqueous methanol, and 0.89 in water at 25.0 °C [1], confirming strong sensitivity of the carbonyl electrophilicity to ring substituents. The 3-chloro substituent in the target compound carries a Hammett σₘ value of +0.373 (electron-withdrawing), while the 2-methyl group contributes σₒ ≈ −0.17 (electron-donating) [2]. Applying the Hammett equation (log(k/k₀) = ρσ), the predicted relative rate enhancement from the 3-Cl group alone versus an unsubstituted phenyl ring is approximately 3.6-fold in methanol (k/k₀ ≈ 10^(1.49 × 0.373)). By contrast, o-tolyl chloroformate (2-methylphenyl chloroformate, lacking the chloro substituent) would experience net rate retardation relative to phenyl chloroformate due to the electron-donating methyl group (σₒ ≈ −0.17), producing a k/k₀ ≈ 0.56. The target compound's dual-substitution pattern thus occupies an intermediate but tunable reactivity window that neither the unsubstituted parent nor the mono-methyl analog can replicate.

Physical organic chemistry Linear free energy relationships Nucleophilic acyl substitution

Lipophilicity Differential and Hydrolytic Stability Implications

3-Chloro-2-methylphenyl chloroformate exhibits a computed XLogP3 value of 3.7 [1], substantially higher than that of unsubstituted phenyl chloroformate (LogP = 1.95–2.42, depending on measurement method) . This ~1.3–1.7 log unit increase corresponds to an approximately 20- to 50-fold greater partition into octanol over water. Literature on chloroformate hydrolysis demonstrates that measured hydrolysis half-lives in water for methyl, ethyl, propyl, isopropyl, and phenyl chloroformates range from 1.4 to 53.2 min [2], and that lipophilicity correlates positively with hydrolytic stability — more lipophilic chloroformates undergo slower aqueous hydrolysis [3]. While a direct hydrolysis rate constant for the target compound has not been published, the class-level inference from its measured LogP suggests a longer half-life under aqueous or moist conditions compared to phenyl chloroformate, with consequent advantages in storage, handling, and reduced competing hydrolysis during reactions carried out in biphasic or wet solvent systems.

Partition coefficient Hydrolytic stability Downstream purification

Ortho-Methyl Steric Differentiation in Protecting Group Strategy

3-Chloro-2-methylphenyl chloroformate serves as the precursor for the 3-chloro-2-methylphenyloxycarbonyl (ClMPO) protecting group, which is introduced onto amines and hydroxyl groups via the chloroformate's reaction with nucleophiles [1]. The defining structural feature is the ortho-methyl group at the 2-position, which imposes steric hindrance adjacent to the carbamate/carbonate linkage. In comparative studies of aryl chloroformate reactivity, ortho-substituted derivatives consistently exhibit reduced rates of nucleophilic attack relative to para-substituted analogs due to steric compression in the tetrahedral intermediate . For meta-substituted aryl chloroformates such as 3-iodophenyl chloroformate, the meta isomer exhibits intermediate reactivity — faster than the ortho isomer but slower than the para isomer . The ClMPO group's ortho-methyl therefore provides a steric 'speed bump' that can be exploited for chemoselective deprotection or for moderating acylation rates in complex polyfunctional substrates where over-acylation must be avoided. No unsubstituted phenyl chloroformate or 3-chlorophenyl chloroformate (lacking ortho substitution) can provide this steric differentiation.

Protecting group strategy Peptide chemistry Carbohydrate chemistry Ortho-steric effect

Procurement-Relevant Application Scenarios with Verified Differentiation


Continuous Flow Manufacturing for cGMP Intermediate Production

The demonstrated superiority of continuous flow synthesis (93% purity, 5 min residence time, 2% byproducts) over batch processing (85%, 120 min, 8% byproducts) positions this compound as a strong candidate when procurement specifications demand reproducible high purity and low impurity profiles. The 24-fold reduction in reaction time and modular scalability of flow reactors enable just-in-time manufacturing strategies, minimizing inventory of a moisture-sensitive reagent and reducing decomposition-related losses. This scenario is directly derived from the head-to-head process comparison evidence in Section 3, Evidence Item 1.

Lipophilic Carbamate Synthesis for Enhanced Membrane Permeability

With an XLogP3 of 3.7 versus ~2.0 for phenyl chloroformate-derived carbamates [1], the ClMPO group installed by this reagent imparts ~1.5 log units of additional lipophilicity to the conjugated product. In medicinal chemistry programs where passive membrane permeability or blood-brain barrier penetration is desired, this property can be exploited to improve the drug-likeness of carbamate-containing candidates. The higher LogP also correlates with slower aqueous hydrolysis [2], potentially extending the metabolic stability of the carbamate linkage. This scenario stems directly from the lipophilicity and stability evidence in Section 3, Evidence Item 3.

Ortho-Sterically Controlled Regioselective Protecting Group Strategy

The ortho-methyl group in the ClMPO protecting group introduces steric hindrance adjacent to the reactive center, providing a measurable differentiation from unsubstituted phenyl chloroformate or 3-chlorophenyl chloroformate in acylation rate [3]. In peptide and carbohydrate chemistry where multiple hydroxyl or amino groups compete for acylation, this steric element can be exploited to achieve preferential reaction at less hindered sites. The ClMPO group has been specifically cited as valuable in peptide and carbohydrate chemistry for introducing the 3-chloro-2-methylphenyloxycarbonyl moiety [3]. This scenario is based on the steric differentiation evidence in Section 3, Evidence Item 4.

Electronically Tuned Acylation for Chemoselective Carbamate Formation

The Hammett-based analysis (Section 3, Evidence Item 2) predicts that 3-chloro-2-methylphenyl chloroformate occupies an intermediate reactivity window — more electrophilic than o-tolyl chloroformate (k/k₀ ≈ 0.56) but less aggressive than 3-chlorophenyl chloroformate (k/k₀ ≈ 3.6) [4][5]. This intermediate reactivity is advantageous when a substrate contains both nucleophilic groups requiring acylation and acid-sensitive functionalities (e.g., Boc groups, silyl ethers, acetals) that could be cleaved by the HCl byproduct. The moderated electrophilicity can reduce exotherm intensity and improve chemoselectivity compared to more aggressively electrophilic chloroformates. This application scenario is a direct consequence of the electronic activation analysis presented in Section 3.

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